molecular formula C22H24BrN3O2 B11307242 5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11307242
M. Wt: 442.3 g/mol
InChI Key: WXXJOJQBMIJSMZ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group, a diethylamino group, and an oxazole ring, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The bromophenyl group is introduced through a bromination reaction, while the diethylamino group is added via nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to accommodate larger quantities and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the bromophenyl group or the oxazole ring.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution can introduce various substituents in place of the bromine atom.

Scientific Research Applications

5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context of its use, such as its role in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide stands out due to its specific combination of functional groups and its potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H24BrN3O2

Molecular Weight

442.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(diethylamino)-2-phenylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24BrN3O2/c1-3-26(4-2)20(16-8-6-5-7-9-16)15-24-22(27)19-14-21(28-25-19)17-10-12-18(23)13-11-17/h5-14,20H,3-4,15H2,1-2H3,(H,24,27)

InChI Key

WXXJOJQBMIJSMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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